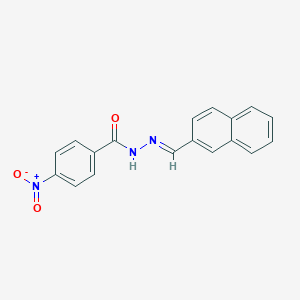
2-(4-chlorophenyl)-4-(3-methoxypropanoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(3-methoxypropanoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-(3-methoxypropanoyl)morpholine involves the inhibition of various enzymes and proteins involved in disease pathogenesis. In cancer, this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, and induces cell cycle arrest and apoptosis. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces cell cycle arrest and apoptosis, inhibits angiogenesis, and enhances the immune response. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced damage and reduces inflammation.
実験室実験の利点と制限
The advantages of using 2-(4-chlorophenyl)-4-(3-methoxypropanoyl)morpholine in lab experiments include its potent anticancer, anti-Alzheimer's, and anti-Parkinson's properties, its ability to inhibit various enzymes and proteins involved in disease pathogenesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 2-(4-chlorophenyl)-4-(3-methoxypropanoyl)morpholine. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of novel derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential of this compound in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases.
4. Studies to determine the mechanism of action of this compound in various diseases.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has shown potent anticancer, anti-Alzheimer's, and anti-Parkinson's properties by inhibiting various enzymes and proteins involved in disease pathogenesis. However, further studies are needed to determine its safety and efficacy in humans and to develop novel derivatives with improved potency and selectivity.
合成法
The synthesis of 2-(4-chlorophenyl)-4-(3-methoxypropanoyl)morpholine involves the reaction of 4-chlorobenzoyl chloride with 3-methoxypropanol in the presence of triethylamine, followed by the reaction of the resulting product with morpholine in the presence of sodium hydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-(4-chlorophenyl)-4-(3-methoxypropanoyl)morpholine has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which play a crucial role in the pathogenesis of this disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-8-6-14(17)16-7-9-19-13(10-16)11-2-4-12(15)5-3-11/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYARFFMUTIZUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5439271.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5439286.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorophenyl)piperazine](/img/structure/B5439317.png)
![N-(2-methoxyethyl)-1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5439323.png)
![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439324.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5439326.png)
![3-(4-chlorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5439333.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[1-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5439339.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5439353.png)
![(3S*,5S*)-1-(4-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5439354.png)
![2-{2-ethoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5439362.png)